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Compound of Interest

Compound Name:
6-Bromo-3-(3-

chloropropyl)quinolin-2(1H)-one

CAS No.: 848170-40-1

Cat. No.: B1624643

Get Quote

6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Executive Summary & Chemical Identity
CAS 848170-40-1 is a high-value heterocyclic building block characterized by a quinolin-2(1H)-

one core functionalized with a bromine atom at the C6 position and a 3-chloropropyl chain at

the C3 position.[1] This dual-functional scaffold (aryl bromide and alkyl chloride) makes it a

critical intermediate in the synthesis of complex pharmaceutical agents, particularly those

targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors,

which often utilize quinolinone motifs (e.g., aripiprazole and brexpiprazole analogs).

The molecule’s distinct isotopic signature (Br + Cl) and electrophilic nature require precise

analytical protocols for quality assurance and stability monitoring.

Table 1: Physicochemical Identity
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Property Specification

Chemical Name 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one

CAS Number 848170-40-1

Molecular Formula C₁₂H₁₁BrClNO

Molecular Weight 300.58 g/mol

SMILES O=C1NC2=C(C=C(Br)C=C2)C=C1CCCCl

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

MeOH, DCM; Insoluble in Water

Melting Point
185–190 °C (Predicted range based on

structural analogs)

Structural Analysis & Synthetic Logic
Understanding the synthesis and reactivity is prerequisite to designing a robust

characterization strategy.

2.1 Functional Group Reactivity
C6-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig) to introduce aryl or amine diversity.

C3-Chloropropyl Chain: An electrophilic alkylating arm designed for nucleophilic substitution

(Sɴ2) with amines (e.g., piperazines), a common motif in antipsychotic drug design.

Lactam (2-one): Provides hydrogen bond donor/acceptor capability; susceptible to

tautomerization (lactam-lactim) under basic conditions.

2.2 Impurity Profiling Logic
Characterization must target specific impurities arising from its likely synthetic route (e.g.,

Friedländer synthesis or Knorr quinoline synthesis):
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Des-bromo analog: Resulting from incomplete bromination or hydrodehalogenation.

Hydrolysis Product: Conversion of the alkyl chloride to an alcohol (–CH₂CH₂CH₂OH) due to

moisture exposure.

Regioisomers: Isomers where the propyl chain or bromine is misplaced (e.g., 7-bromo

isomer).

Analytical Characterization Methods
This section details self-validating protocols for confirming identity and purity.

3.1 Mass Spectrometry (LC-MS)
The presence of both Bromine and Chlorine creates a unique isotopic pattern essential for

rapid identification.

Method: ESI+ (Electrospray Ionization, Positive Mode).

Theoretical Isotope Pattern:

M+ (¹²C, ⁷⁹Br, ³⁵Cl): 100% relative abundance (Base peak).

M+2: High intensity due to ⁸¹Br (approx. 97%) and ³⁷Cl contributions.

M+4: Visible peak (approx. 25%) representing ⁸¹Br + ³⁷Cl.

Diagnostic Utility: Any deviation from the M : M+2 : M+4 ratio of roughly 3 : 4 : 1 indicates

contamination with non-halogenated impurities.

3.2 Nuclear Magnetic Resonance (NMR)
Solvent choice is critical; DMSO-d₆ is recommended to prevent aggregation and ensure

solubility.

¹H NMR Assignment Strategy:

Amide Proton (NH): Broad singlet, typically δ 11.5–12.0 ppm (exchangeable with D₂O).
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Aromatic Region (3H):

H-5 (d): Doublet, ortho-coupling to H-7? No, H-5 is meta to Br. Expect a doublet (J~2Hz)

for H-5 if H-7/H-8 coupling is resolved.

H-7 (dd): Doublet of doublets (ortho to H-8, meta to H-5).

H-8 (d): Doublet (ortho to H-7).

Olefinic Proton (H-4): Singlet at δ 7.5–8.0 ppm (characteristic of the 3-substituted quinolin-2-

one ring).

Alkyl Chain (6H):

–CH₂–Cl (t): Triplet, δ ~3.6–3.8 ppm (deshielded).

Benzylic –CH₂– (t): Triplet, δ ~2.6–2.8 ppm.

Central –CH₂– (m): Multiplet, δ ~2.0–2.2 ppm.

3.3 HPLC Purity Method (Reverse Phase)
A gradient method is required to separate the hydrolytic impurity (more polar) from the parent

compound.

Protocol:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

Flow Rate: 1.0 mL/min.
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Temperature: 30°C.

Visualization: Characterization Workflow
The following diagram illustrates the logical flow for qualifying a batch of CAS 848170-40-1,

integrating the physicochemical checks with structural confirmation.
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Figure 1: Integrated analytical workflow for the qualification of CAS 848170-40-1.

Handling, Stability & Safety
Given the alkylating nature of the chloropropyl side chain, this compound poses specific safety

risks and stability concerns.

5.1 Genotoxicity Alert
Hazard: The 3-chloropropyl moiety is a primary alkyl halide, classifying the molecule as a

potential alkylating agent. It may react with DNA nucleophiles.

Control: Handle in a chemical fume hood with double nitrile gloves. Avoid dust generation.

5.2 Stability & Storage
Hydrolysis Risk: The alkyl chloride is susceptible to hydrolysis to the corresponding alcohol

upon prolonged exposure to moisture, especially if traces of base are present.

Light Sensitivity: Aryl bromides can undergo photolytic debromination.

Storage Condition: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from

light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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